Methionine-d4
Description
Methionine-d4 (C₅H₷D₄NO₂S; MW: 153.24 g/mol) is a deuterium-labeled isotopologue of methionine, where four hydrogen atoms at the 3,3,4,4 positions are replaced with deuterium . It serves as a stable isotope internal standard in mass spectrometry-based metabolomics and pharmacokinetic studies, enabling precise quantification of endogenous methionine in biological samples . This compound retains the biological activity of its non-deuterated counterpart, including chemoprotective properties and modulation of γ-aminobutyric acid (GABA) receptor activity . Its CAS number is 93709-61-6, distinct from non-deuterated DL-methionine (CAS: 59-51-8) .
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11NO2S |
|---|---|
Molecular Weight |
153.24 g/mol |
IUPAC Name |
(2R)-2-amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1/i2D2,3D2 |
InChI Key |
FFEARJCKVFRZRR-LZGMMHEISA-N |
Isomeric SMILES |
[2H]C([2H])([C@H](C(=O)O)N)C([2H])([2H])SC |
Canonical SMILES |
CSCCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Hydantoin-Based Route
The foundational chemical synthesis of DL-methionine involves a multi-step reaction sequence starting with acrolein, ammonium carbonate, hydrogen cyanide, methanol, and methyl mercaptan. For this compound, deuterium incorporation occurs at specific carbon positions (C-3 and C-4), necessitating deuterated precursors such as deuterated methyl mercaptan (CD3SH) or deuterated acrolein.
Reaction Conditions:
- Step 1: A stirred reactor combines 300 kg acrolein, 1,000 kg ammonium carbonate, 150 kg hydrogen cyanide, 40 kg methanol, and 190 kg methyl mercaptan-d3. The mixture is heated to 80°C for 90 minutes to form deuterated hydantoin intermediates.
- Step 2: Acid hydrolysis of the hydantoin derivative using hydrochloric acid yields a crude mixture containing ~32% this compound, which is subsequently purified via evaporation and crystallization.
Key Parameters:
Enzymatic Resolution of N-Acetyl-DL-Methionine-d4
Enantioselective production of L-Methionine-d4 from racemic N-acetyl-DL-Methionine-d4 employs aminoacylase enzymes, as detailed in a 2020 patent.
Procedure:
- Acetylation: DL-Methionine-d4 is treated with acetic anhydride in a 1:1.2 molar ratio at 50–60°C for 4–6 hours to form N-acetyl-DL-Methionine-d4.
- Enzymatic Hydrolysis: The acetylated derivative is mixed with aminoacylase (20–100 μg/mL) and incubated at 35–42°C for 48–72 hours. This selectively hydrolyzes the L-enantiomer, leaving N-acetyl-D-Methionine-d4 unreacted.
- Decolorization and Crystallization: Activated carbon (0.7–1.3 g/L) removes pigments, followed by vacuum crystallization at 30–40°C to isolate L-Methionine-d4.
Performance Metrics:
- Enzymatic Efficiency: 90–95% enantiomeric excess (ee) for L-Methionine-d4.
- Crystallization Yield: 85–92% recovery after ethanol washing.
Isotopic Labeling Techniques
Deuteration via Microbial Biosynthesis
Deuterated methionine can be biosynthesized using E. coli cultured in deuterium-enriched media. A 2018 study demonstrated that minimal media supplemented with 2 g/L deuterated glucose and D2O achieves ~80% deuteration.
Growth Conditions:
- Media Composition: M9 minimal media with 15NH4Cl, 13C-glucose, and 70% D2O.
- Induction Phase: Protein expression is induced at OD600 = 0.8, with deuterated precursors added post-induction to minimize metabolic stress.
Challenges:
- Cost Efficiency: Deuterated reagents increase costs by ~3-fold compared to non-deuterated protocols.
- Cell Viability: High D2O concentrations (>50%) reduce growth rates by 40–60%.
Purification and Analytical Characterization
Chromatographic Purification
Reverse-phase HPLC with C18 columns resolves this compound from underivatized methionine and isotopic impurities. Mobile phases typically combine 0.1% formic acid in acetonitrile and water (50:50 v/v).
Mass Spectrometry Analysis
LC-MS/MS methods quantify this compound using transitions m/z 150.0 → 103.8 (methionine) and m/z 154.0 → 107.8 (this compound). Internal standards like Methionine-d3 (m/z 153.0 → 106.8) ensure accuracy.
Key Data:
| Parameter | This compound | Reference |
|---|---|---|
| Molecular Weight | 153.24 g/mol | |
| Density | 1.239 g/cm³ | |
| Boiling Point | 306.86°C | |
| Flash Point | 139.39°C |
Industrial-Scale Production Insights
Batch vs. Continuous Processes
Environmental Considerations
Waste streams from this compound synthesis contain residual HCl, hydantoin, and deuterated solvents, requiring neutralization and distillation before disposal.
Applications in Research
Metabolic Tracing
This compound enables pulse-chase experiments to study protein turnover. In primary mouse hepatocytes, 0.5 mM this compound in methionine-free DMEM labels newly synthesized proteins within 4 hours.
Oxidative Stress Studies
Deuterium’s kinetic isotope effect stabilizes this compound against oxidation, making it ideal for studying redox homeostasis in H. rostochiensis and mammalian cells.
Chemical Reactions Analysis
Oxidation Reactions
Methionine-d4 undergoes oxidation at the sulfur atom, forming methionine sulfoxide (MSO-d4) and other derivatives.
-
Reaction with Free Available Chlorine (FAC):
this compound reacts rapidly with FAC (HOCl/OCl⁻) in a 1:1 stoichiometry:Kinetics:
-
Product yields: Quantitative conversion to MSO-d4 (99% recovery) under excess this compound conditions .
Parameter Value Conditions MSO-d4 yield 1:1 stoichiometric ratio pH 7, 25°C Cl⁻ yield 100% of initial FAC concentration pH 7, 25°C -
Radical-Induced Oxidation:
this compound reacts with hydroxyl radicals (●OH) to form sulfur-centered radicals (MetS●) and three-electron-bonded adducts. These intermediates decay via proton transfer or electron rearrangement .
Methylation and Transsulfuration Pathways
This compound participates in methylation cycles and sulfur transfer reactions:
-
S-Adenosylmethionine (SAM) Synthesis:
SAM-d4 acts as a methyl donor in over 100 biochemical methylation reactions, including DNA/RNA modifications and neurotransmitter synthesis.
-
Transsulfuration to Cysteine-d4:
this compound converts to homocysteine-d4 via SAM, which then reacts with serine to form cystathionine and ultimately cysteine-d4 .
Enzymatic Catalysis and Stabilization
Deuterium labeling reveals methionine’s role in enzyme mechanisms:
-
Phosphite Dehydrogenase (PDH):
Methionine residues stabilize transition states during NAD⁺ reduction. Mutagenesis studies show:
Thermodynamic and Kinetic Data
| Reaction Type | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | Conditions | Source |
|---|---|---|---|---|
| Protonation (gas phase) | 1407 ± 9.2 | 1376 ± 13 | CIDC/G+TS | |
| Oxidation (FAC) | - | - | pH 7, 25°C |
Key Findings and Implications
-
Oxidation Sensitivity: this compound’s sulfur atom is highly reactive, making it a biomarker for oxidative stress .
-
Catalytic Role: Methionine residues enhance enzymatic efficiency through transition-state stabilization, as shown in PDH .
-
Metabolic Recycling: Over 30% of this compound is regenerated via polyamine synthesis pathways, highlighting its metabolic versatility .
This synthesis of experimental data underscores this compound’s utility in elucidating biochemical mechanisms and its broader implications in medicinal and environmental chemistry.
Scientific Research Applications
Scientific Research Applications
- Metabolic Studies: Methionine-d4 is used extensively in metabolic studies to trace methionine's involvement in various biochemical pathways . By introducing this compound into a biological system, researchers can follow its conversion into other metabolites, such as S-adenosylmethionine (SAM) and homocysteine, providing insights into methylation processes and the methionine cycle .
- Nutritional Research: In nutritional studies, this compound helps determine the minimum methionine requirements in different populations . For example, a study used this compound to assess the methionine needs of older adults, employing the indicator amino acid oxidation (IAAO) method to precisely measure methionine oxidation rates .
- Analytical Chemistry: this compound is utilized as an internal standard in analytical chemistry techniques like liquid chromatography-mass spectrometry (LC-MS/MS) . It aids in the accurate quantification of thiol and thioether metabolites in biological samples, including plasma, urine, and cell cultures . The labeled compound corrects for variations in sample preparation and instrument response, enhancing the reliability of measurements .
- Peptide Synthesis: Methionine-containing peptides, including labeled versions, find use in therapeutic applications and biomedical research .
Data Table
| Application | Description | Analytical Technique | Biological Sample |
|---|---|---|---|
| Metabolic Studies | Tracing methionine metabolism in various biochemical pathways, including methylation and the methionine cycle. | LC-MS/MS | Plasma, cell cultures |
| Nutritional Research | Determining minimum methionine requirements in different populations, such as older adults. | IAAO method | Human subjects |
| Analytical Chemistry | Internal standard for accurate quantification of thiol and thioether metabolites. | LC-MS/MS | Plasma, urine, cell cultures |
| Dopamine Receptor Methylation | Studying the role of D4 dopamine receptors in membrane phospholipid methylation and its impact on cellular redox balance and DNA methylation. | HPLC, Elisa-based assay | Brain samples |
| Genetic Disease Diagnosis | Detecting genetic diseases related to methionine utilization by measuring thiol and thioether metabolites. | LC-MS/MS | Plasma |
Challenges and Future Directions
While this compound is a powerful tool, challenges remain in fully elucidating its complex metabolic interactions. Future research could focus on:
- Expanding the Scope of Metabolomic Studies: Incorporating this compound in comprehensive metabolomic studies to understand its interactions with other metabolic pathways and its role in various diseases.
- Developing More Sensitive Analytical Methods: Creating more sensitive and high-throughput analytical methods to detect and quantify this compound and its metabolites in complex biological matrices.
- Investigating Therapeutic Applications: Exploring the therapeutic potential of methionine and its derivatives in treating diseases related to methionine metabolism and methylation.
Mechanism of Action
The mechanism of action of Methionine-d4 is similar to that of methionine. It serves as a precursor for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor involved in numerous methylation reactions. This compound is incorporated into proteins during translation and participates in various metabolic pathways, including the transmethylation and transsulfuration pathways. The deuterium atoms do not significantly alter the biochemical properties of methionine, allowing this compound to function similarly to its non-deuterated counterpart.
Comparison with Similar Compounds
Structural and Chemical Properties
Table 1: Key Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Deuterium Substitution | CAS Number |
|---|---|---|---|---|
| Methionine-d4 | C₅H₷D₄NO₂S | 153.24 | 3,3,4,4 positions | 93709-61-6 |
| DL-Methionine | C₅H₁₁NO₂S | 149.21 | None | 59-51-8 |
| L-Selenomethionine | C₅H₁₁NO₂Se | 196.11 | Sulfur → Selenium | 3211-76-5 |
| Methionine-d3 | C₅H₈D₃NO₂S | 152.21 | Undisclosed positions | Not available |
- This compound vs. DL-Methionine : The primary difference lies in the isotopic substitution, which increases molecular weight by ~4 Da. This mass shift is critical for distinguishing the two compounds in LC-MS/MS analyses .
- L-Selenomethionine: Replaces sulfur with selenium, altering redox properties and biological utilization. Selenium’s larger atomic radius and electronegativity affect metabolic pathways compared to methionine .
- Methionine-d3 : Contains three deuterium atoms, but positional differences may influence metabolic stability and detection sensitivity compared to this compound .
Analytical and Commercial Considerations
Biological Activity
Methionine-d4, a deuterated form of the essential amino acid methionine, has garnered interest in biochemical research due to its unique properties and potential applications in metabolic studies. This article explores its biological activity, focusing on its metabolic roles, interactions within biochemical pathways, and implications for health and disease.
Overview of this compound
Methionine is a sulfur-containing amino acid that plays crucial roles in protein synthesis, methylation reactions, and as a precursor for various biomolecules. The deuterated version, this compound, is used primarily as a tracer in metabolic studies due to the incorporation of deuterium, which allows for precise tracking of metabolic pathways using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Metabolic Pathways and Biological Functions
This compound participates in several critical metabolic pathways:
- Methylation Reactions : Methionine is a precursor to S-adenosylmethionine (SAM), the principal methyl donor in biological systems. Studies indicate that the incorporation of this compound into these pathways can enhance understanding of methylation processes affecting DNA, RNA, and protein modifications .
- Redox Balance : Methionine metabolism is linked to cellular redox status. Deuterated methionines can influence the balance of reactive oxygen species (ROS) and antioxidant defenses within cells. This is particularly relevant in conditions associated with oxidative stress.
- Amino Acid Interconversion : Research shows that D-methionine can be converted to L-methionine in certain bacterial species, suggesting its role in broader amino acid metabolism . This conversion is essential for maintaining amino acid homeostasis in microbial systems.
Case Study 1: Impact on Fungal Pathogens
A study targeting methionine synthase in Aspergillus fumigatus demonstrated that inhibiting this enzyme led to metabolic imbalances affecting cell growth and virulence. The research highlighted that methionine analogs, including this compound, could serve as potential antifungal agents by disrupting methionine metabolism .
Case Study 2: Methylation Dynamics
In a controlled experiment involving chicks, the administration of D-homocysteine (a product of methionine metabolism) showed that while L-homocysteine could partially replace L-methionine's growth-promoting effects, D-homocysteine had minimal impact. This underscores the differential biological activity between the enantiomers and suggests specific roles for this compound in metabolic pathways .
Research Findings
Recent research findings highlight the significance of this compound in various biological contexts:
- Metabolomic Profiling : A study utilizing this compound as a tracer revealed alterations in metabolomic profiles linked to prenatal methionine overload. Increased expression of genes involved in methylation processes was observed, indicating that deuterated methionines can provide insights into gene regulation mechanisms under varying nutritional conditions .
- Fatty Acid Synthesis : Incorporation studies demonstrated that supplementation with both L-valine-d8 and D,L-methionine-d4 significantly increased the production of specific fatty acids in bacterial cultures. This finding points to the utility of this compound in tracing carbon flow through lipid biosynthetic pathways .
Comparative Analysis Table
| Feature | Methionine (L) | This compound (D) | D-Methionine |
|---|---|---|---|
| Role in Protein Synthesis | Essential | Analog | Yes |
| Methylation Activity | High | Moderate | Low |
| Conversion to Cysteine | Yes | Yes | Yes |
| Antioxidant Role | Yes | Yes | Limited |
| Use in Metabolic Tracing | No | Yes | No |
Q & A
Basic Research Questions
Q. How can Methionine-d4 be reliably identified and quantified in complex biological matrices during metabolic studies?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific transitions to distinguish this compound from endogenous methionine. Sample preparation should include protein precipitation and solid-phase extraction to reduce matrix interference. Calibration curves with isotopically labeled internal standards (e.g., Methionine-¹³C) improve accuracy . For validation, report recovery rates, limits of detection (LOD), and matrix effects as per FDA bioanalytical guidelines.
Q. What experimental design considerations are critical for studying this compound’s isotopic effects in pharmacokinetic (PK) studies?
- Methodological Answer : Control variables such as deuterium substitution position (e.g., methyl group vs. side chain) and isotopic purity (>98% by NMR). Use crossover studies in animal models to compare deuterated vs. non-deuterated methionine. Monitor kinetic isotope effects (KIEs) on metabolic enzymes (e.g., methionine adenosyltransferase) via enzyme activity assays . Include negative controls with non-deuterated analogs to isolate isotopic impacts.
Q. What characterization techniques are essential for confirming this compound’s structural integrity and isotopic purity?
- Methodological Answer : Employ ²H-NMR to verify deuterium incorporation at specific sites and quantify isotopic enrichment. High-resolution mass spectrometry (HRMS) should confirm molecular ion clusters (e.g., [M+H]+ with characteristic isotopic patterns). Purity assessments require HPLC-UV/ELSD and Karl Fischer titration for moisture content .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using design-of-experiment (DoE) frameworks to model degradation kinetics. Compare results across buffers (e.g., phosphate vs. Tris) and temperatures (4°C–37°C). Use multivariate analysis (e.g., PCA) to identify confounding factors. Replicate conflicting studies with standardized protocols and report raw data in supplementary materials for peer validation .
Q. What isotopic effects does this compound exert on GABA receptor binding compared to non-deuterated methionine, and how can these be mechanistically interrogated?
- Methodological Answer : Perform radioligand displacement assays (e.g., [³H]-GABA competition binding) in neuronal membranes. Use molecular dynamics simulations to compare hydrogen/deuterium bonding interactions at receptor active sites. Validate findings with site-directed mutagenesis of key residues (e.g., α1-subunit tyrosine 157) .
Q. How can isotopic dilution techniques optimize this compound synthesis while minimizing isotopic scrambling?
- Methodological Answer : Employ catalytic deuteration (e.g., Pd/C in D₂O) under controlled pH to target specific protons. Monitor scrambling via ²H-NMR and adjust reaction time/temperature. Optimize purification using ion-exchange chromatography to separate byproducts. Report isotopic enrichment factors and side products in supplementary data .
Q. What statistical approaches are recommended for analyzing time-resolved metabolic flux data involving this compound?
- Methodological Answer : Apply compartmental modeling (e.g., SAAM II) to trace deuterium labels in metabolic pathways like the methionine cycle. Use ANOVA with post-hoc Tukey tests to compare flux rates across experimental groups. Address missing data via multiple imputation or maximum likelihood estimation .
Data Presentation and Reproducibility
- Tables : Include isotopic enrichment data (e.g., % deuterium incorporation), stability study results (t½ values), and receptor binding constants (Kd, IC50).
- Figures : Use heatmaps for metabolic flux comparisons and docking simulations for receptor interactions.
- Reproducibility : Adhere to the Beilstein Journal’s guidelines by detailing synthesis protocols in the main text and raw spectral data in supplementary files .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
